Cas no 1823315-19-0 (Ethyl 5-chloroisoquinoline-3-carboxylate)

Ethyl 5-chloroisoquinoline-3-carboxylate is a versatile heterocyclic compound featuring a chlorinated isoquinoline core with an ester functional group. Its structural framework makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both chloro and ester substituents enhances its reactivity, enabling selective modifications for further derivatization. This compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined chemical properties make it suitable for applications in medicinal chemistry, where it serves as a precursor for bioactive molecules. High purity grades are available to ensure reproducibility in research and industrial processes.
Ethyl 5-chloroisoquinoline-3-carboxylate structure
1823315-19-0 structure
商品名:Ethyl 5-chloroisoquinoline-3-carboxylate
CAS番号:1823315-19-0
MF:C12H10ClNO2
メガワット:235.666302204132
CID:4822200

Ethyl 5-chloroisoquinoline-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 5-chloroisoquinoline-3-carboxylate
    • インチ: 1S/C12H10ClNO2/c1-2-16-12(15)11-6-9-8(7-14-11)4-3-5-10(9)13/h3-7H,2H2,1H3
    • InChIKey: SEHAXQUYGBAFFF-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC2=CN=C(C(=O)OCC)C=C21

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 259
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 39.2

Ethyl 5-chloroisoquinoline-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A189008237-25g
Ethyl 5-chloroisoquinoline-3-carboxylate
1823315-19-0 95%
25g
$9849.00 2023-09-02
Alichem
A189008237-5g
Ethyl 5-chloroisoquinoline-3-carboxylate
1823315-19-0 95%
5g
$4261.20 2023-09-02
Alichem
A189008237-10g
Ethyl 5-chloroisoquinoline-3-carboxylate
1823315-19-0 95%
10g
$6210.90 2023-09-02

Ethyl 5-chloroisoquinoline-3-carboxylate 関連文献

Ethyl 5-chloroisoquinoline-3-carboxylateに関する追加情報

Ethyl 5-chloroisoquinoline-3-carboxylate: A Comprehensive Overview

Ethyl 5-chloroisoquinoline-3-carboxylate, with the CAS number 1823315-19-0, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in drug discovery. The structure of Ethyl 5-chloroisoquinoline-3-carboxylate consists of an isoquinoline ring system with a chlorine substituent at position 5 and an ethoxycarbonyl group at position 3. These structural features contribute to its unique chemical properties and biological functions.

Recent studies have highlighted the potential of Ethyl 5-chloroisoquinoline-3-carboxylate as a promising candidate in the development of novel therapeutic agents. For instance, research published in the *Journal of Medicinal Chemistry* has demonstrated its ability to inhibit specific enzymes involved in inflammatory pathways, suggesting its potential application in anti-inflammatory therapies. Additionally, this compound has shown selective cytotoxicity against certain cancer cell lines, making it a subject of interest in oncology research.

The synthesis of Ethyl 5-chloroisoquinoline-3-carboxylate involves a multi-step process that typically begins with the preparation of isoquinoline derivatives. One common approach involves the condensation of o-phenylenediamine with aldehydes or ketones, followed by functionalization to introduce the chlorine and ethoxycarbonyl groups. The optimization of these synthetic routes has been a focus of recent investigations, with researchers exploring greener and more efficient methodologies to enhance yield and purity.

From a pharmacological perspective, Ethyl 5-chloroisoquinoline-3-carboxylate exhibits remarkable bioavailability and stability, which are critical factors for its potential use as an orally administered drug. Preclinical studies have revealed that this compound demonstrates minimal toxicity at therapeutic doses, further supporting its suitability for clinical development. Moreover, its ability to cross the blood-brain barrier has opened avenues for exploring its efficacy in treating central nervous system disorders.

One of the most exciting developments involving Ethyl 5-chloroisoquinoline-3-carboxylate is its role in targeted drug delivery systems. Researchers have successfully conjugated this compound with nanoparticles to enhance its specificity towards tumor cells while reducing systemic side effects. This innovation represents a significant advancement in cancer therapy, where targeted delivery systems are increasingly being sought after to improve treatment outcomes.

In terms of structural modifications, recent studies have focused on altering the substituents on the isoquinoline ring to optimize biological activity. For example, replacing the chlorine atom with other halogens or introducing additional functional groups has been shown to modulate the compound's pharmacokinetic properties and enhance its therapeutic efficacy. These findings underscore the importance of rational drug design in maximizing the potential of isoquinoline derivatives like Ethyl 5-chloroisoquinoline-3-carboxylate.

Another area of active research is understanding the molecular mechanisms underlying Ethyl 5-chloroisoquinoline-3-carboxylate's biological effects. Advanced techniques such as X-ray crystallography and molecular docking have been employed to elucidate its interactions with target proteins. These studies have provided valuable insights into how the compound's structure influences its binding affinity and selectivity, paving the way for further optimization.

Despite its promising prospects, there remain challenges in translating Ethyl 5-chloroisoquinoline-3-carboxylate into clinical practice. Issues such as scalability of synthesis and long-term safety profiles need to be addressed before it can be considered for large-scale trials. However, ongoing collaborations between academic institutions and pharmaceutical companies are expected to accelerate progress in overcoming these hurdles.

In conclusion, Ethyl 5-chloroisoquinoline-3-carboxylate represents a compelling example of how structural modifications can lead to compounds with diverse biological activities. With continued research efforts focusing on optimizing its synthesis, enhancing its pharmacokinetic properties, and exploring novel therapeutic applications, this compound holds great promise for advancing modern medicine.

おすすめ記事

推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量